molecular formula C16H13N5 B13899286 1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile

1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile

Cat. No.: B13899286
M. Wt: 275.31 g/mol
InChI Key: JPTFHVHLLWCZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazolopyrimidine intermediate, followed by its reaction with a phenylcyclopropane derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazolopyrimidines .

Scientific Research Applications

1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: It has shown promise in preclinical studies as a potential anticancer agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it can interfere with their normal function, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards target enzymes. This makes it a valuable compound for developing targeted therapies .

Properties

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C16H13N5/c1-10-13-14(18-9-19-15(13)21-20-10)11-3-2-4-12(7-11)16(8-17)5-6-16/h2-4,7,9H,5-6H2,1H3,(H,18,19,20,21)

InChI Key

JPTFHVHLLWCZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NC2=NN1)C3=CC(=CC=C3)C4(CC4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.